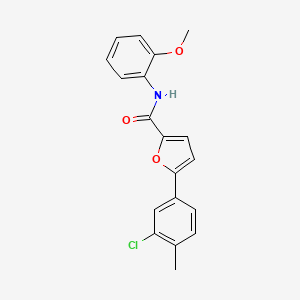
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, also known as HDMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HDMPPA belongs to the class of compounds known as acrylamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential targets in cancer cells.
3. Toxicity studies: Further studies are needed to evaluate the potential toxicity of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide to normal cells and its potential side effects.
4. Combination therapy: N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide may be used in combination with other anticancer agents to enhance its therapeutic efficacy and reduce its potential toxicity.
5. Animal studies: Further studies are needed to evaluate the in vivo efficacy of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in animal models of cancer.
Conclusion
In conclusion, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is a promising chemical compound that exhibits potent anticancer properties. The synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent and a catalyst. N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to inhibit cancer cell proliferation and induce apoptosis by inhibiting various cellular pathways. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide can lead to the development of more efficient and cost-effective methods for producing the compound.
2.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWOPUEBINLGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
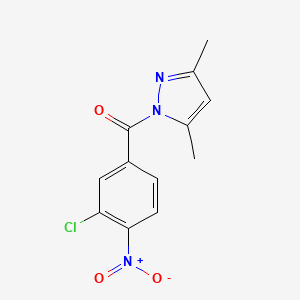
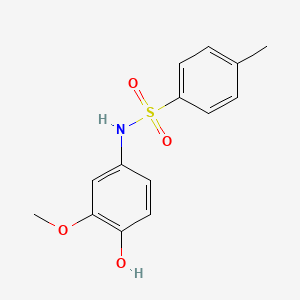
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
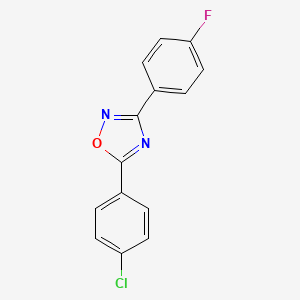
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

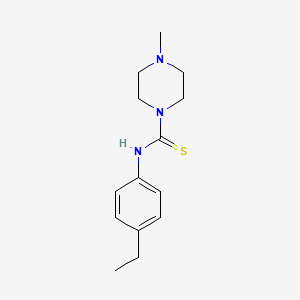
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)

